Osmium tetrachloride

Descripción general

Descripción

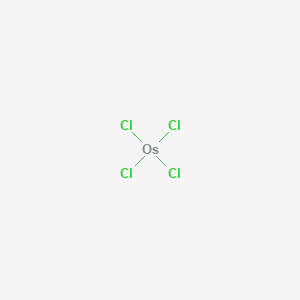

Osmium tetrachloride is an inorganic compound composed of osmium and chlorine, with the empirical formula OsCl₄. It exists in two polymorphs (crystalline forms) and is known for its red-black orthorhombic crystals. The compound is used to prepare other osmium complexes and has significant applications in various scientific fields .

Synthetic Routes and Reaction Conditions:

-

Chlorination of Osmium Metal: this compound was first reported in 1909 as the product of chlorination of osmium metal. The reaction is as follows: [ \text{Os} + 2 \text{Cl}_2 \rightarrow \text{OsCl}_4 ] This route affords the high-temperature polymorph, which is orthorhombic and adopts a structure where osmium centers are octahedrally coordinated .

-

Reduction of Osmium Tetroxide with Thionyl Chloride: A brown, apparently cubic polymorph forms upon reduction of osmium tetroxide with thionyl chloride: [ \text{OsO}_4 + 2 \text{SOCl}_2 \rightarrow \text{OsCl}_4 + 2 \text{Cl}_2 + 2 \text{SO}_2 ]

Industrial Production Methods:

- The industrial production of this compound typically involves the chlorination of osmium metal at high temperatures. The process is carefully controlled to ensure the formation of the desired polymorph .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, forming higher oxidation state compounds.

Reduction: It can be reduced to form lower oxidation state compounds, such as osmium(III) chloride.

Substitution: this compound can participate in substitution reactions where chlorine atoms are replaced by other ligands.

Common Reagents and Conditions:

Hydrochloric Acid: Osmium tetroxide dissolves in hydrochloric acid to give the hexachloroosmate anion: [ \text{OsO}_4 + 10 \text{HCl} \rightarrow \text{H}_2\text{OsCl}_6 + 2 \text{Cl}_2 + 4 \text{H}_2\text{O} ]

Major Products Formed:

Aplicaciones Científicas De Investigación

Osmium tetrachloride has a wide range of applications in scientific research, including:

Mecanismo De Acción

The mechanism by which osmium tetrachloride exerts its effects involves its ability to form complexes with various ligands. These complexes can interact with molecular targets such as DNA, proteins, and lipids. For example, osmium tetroxide binds to unsaturated lipids, making it a valuable stain in electron microscopy . In anticancer applications, osmium complexes can interact with DNA and proteins, leading to cytotoxic effects .

Comparación Con Compuestos Similares

Osmium Tetroxide (OsO₄): Known for its use as a stain and fixative in electron microscopy.

Osmium(III) Chloride (OsCl₃): A lower oxidation state compound of osmium.

Ruthenium(III) Chloride (RuCl₃): A similar compound from the same group in the periodic table, used in various chemical reactions.

Uniqueness of Osmium Tetrachloride:

- This compound is unique due to its ability to form two polymorphs and its versatility in forming various osmium complexes. Its high oxidation state and reactivity make it valuable in both scientific research and industrial applications .

Actividad Biológica

Osmium tetrachloride (OsCl₄) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and toxicology. This article explores the biological effects, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse research findings.

This compound is an inorganic compound characterized by its strong oxidizing properties. It is often used in organic synthesis and as a reagent in various chemical reactions. The biological activity of osmium compounds, including this compound, is primarily attributed to their ability to interact with cellular components, leading to oxidative stress, DNA damage, and apoptosis in cancer cells.

Mechanism of Action:

- Oxidative Stress: this compound can generate reactive oxygen species (ROS), which can damage cellular macromolecules such as lipids, proteins, and nucleic acids.

- DNA Interaction: Studies indicate that osmium complexes can bind to DNA, leading to structural alterations and potential mutagenic effects.

- Apoptosis Induction: this compound has been shown to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of cell cycle regulators.

Biological Activity and Research Findings

Recent studies have highlighted the cytotoxic effects of osmium compounds, including this compound. Below are key findings from the literature:

-

Cytotoxicity in Cancer Cells:

- A study demonstrated that osmium arene complexes exhibit significant antiproliferative activity against various cancer cell lines, with IC₅₀ values ranging from low nanomolar to micromolar concentrations. This compound's effectiveness was noted to be lower than that of its ruthenium counterparts but still significant in certain contexts .

- Inhibition of Cyclin-Dependent Kinases (CDKs):

-

Case Studies on Toxicity:

- An incident involving a laboratory accident highlighted the toxicological impact of osmium tetroxide (a related compound) on human health. A 32-year-old female exposed to osmium tetroxide experienced severe dermal and ocular injuries, with subsequent analysis revealing osmium absorption into the bloodstream . This case underscores the potential hazards associated with osmium compounds.

Data Table: Summary of Biological Activities

| Biological Activity | Effect | IC₅₀ Values (µM) | Cell Lines Tested |

|---|---|---|---|

| Cytotoxicity | Inhibits cell growth | 0.67 - 10 | CH1, SW480, A549, LNCaP |

| CDK Inhibition | Disrupts cell cycle | Up to 40 | Various cancer lines |

| Apoptosis Induction | Triggers programmed cell death | Not specified | Various cancer lines |

Propiedades

IUPAC Name |

tetrachloroosmium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.Os/h4*1H;/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHUHXSNGMLUYES-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Os](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4Os | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30143075 | |

| Record name | Osmium tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10026-01-4 | |

| Record name | Osmium chloride (OsCl4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10026-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Osmium tetrachloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010026014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osmium tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Osmium tetrachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.